molecular formula C6H9N3O B14136424 Propionitrile, 2,2'-(hydroxyimino)di- CAS No. 89464-85-7

Propionitrile, 2,2'-(hydroxyimino)di-

Cat. No.: B14136424
CAS No.: 89464-85-7
M. Wt: 139.16 g/mol
InChI Key: VXFQSDQZFFVEQF-UHFFFAOYSA-N
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Description

Propionitrile, 2,2’-(hydroxyimino)di- is an organic compound with the molecular formula C3H5NO. It is also known as 2-hydroxypropionitrile or acetocyanohydrin. This compound is a colorless, water-soluble liquid that is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionitrile, 2,2’-(hydroxyimino)di- can be synthesized through several methods. One common method involves the reaction of propionitrile with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:

CH3CH2CN+NH2OHCH3CH(OH)CN+H2O\text{CH}_3\text{CH}_2\text{CN} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}(OH)\text{CN} + \text{H}_2\text{O} CH3​CH2​CN+NH2​OH→CH3​CH(OH)CN+H2​O

Another method involves the catalytic reduction of acrylonitrile in the presence of a suitable catalyst. This method is often used in industrial settings due to its efficiency and scalability .

Industrial Production Methods

In industrial production, propionitrile, 2,2’-(hydroxyimino)di- is often produced by the ammoxidation of propanol or propionaldehyde. The reaction involves the following steps:

CH3CH2CH2OH+O2+NH3CH3CH2CN+3H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} + \text{O}_2 + \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CN} + 3\text{H}_2\text{O} CH3​CH2​CH2​OH+O2​+NH3​→CH3​CH2​CN+3H2​O

This method is preferred for large-scale production due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Propionitrile, 2,2’-(hydroxyimino)di- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Oximes and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and oximes.

Scientific Research Applications

Propionitrile, 2,2’-(hydroxyimino)di- has several applications in scientific research:

Mechanism of Action

The mechanism of action of propionitrile, 2,2’-(hydroxyimino)di- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simpler nitrile with the formula CH3CN.

    Butyronitrile: A longer-chain nitrile with the formula C4H7N.

    Malononitrile: A dinitrile with the formula CH2(CN)2.

Uniqueness

Propionitrile, 2,2’-(hydroxyimino)di- is unique due to its hydroxyl group, which imparts different reactivity compared to other nitriles. This functional group allows for additional chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

89464-85-7

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-[1-cyanoethyl(hydroxy)amino]propanenitrile

InChI

InChI=1S/C6H9N3O/c1-5(3-7)9(10)6(2)4-8/h5-6,10H,1-2H3

InChI Key

VXFQSDQZFFVEQF-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N(C(C)C#N)O

Origin of Product

United States

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